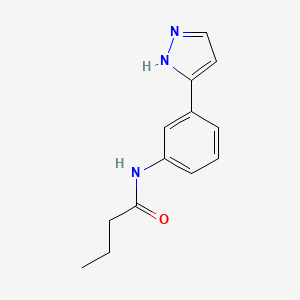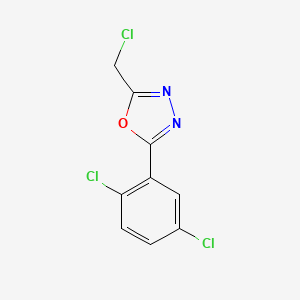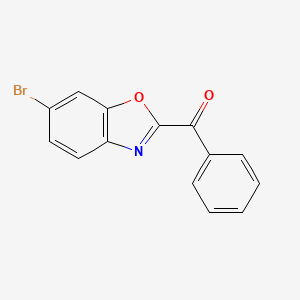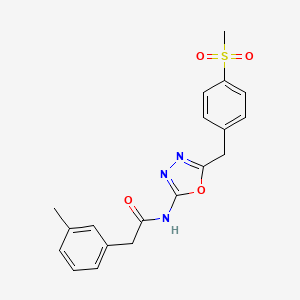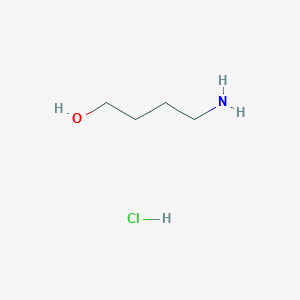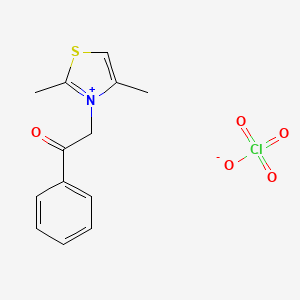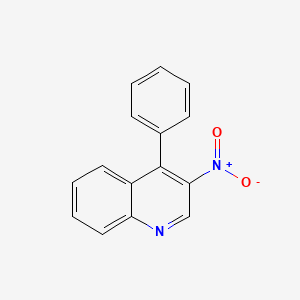
1-(1-Methoxyethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanol in the presence of a base, such as sodium hydroxide, to form the desired ether. Another method involves the reaction of benzyl alcohol with dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as copper(II) acetylacetonate can be used to facilitate the reaction between benzyl alcohol and methanol .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(1-Methoxyethyl)-2-methylbenzene exerts its effects involves interactions with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
- 1-Methoxy-1-phenylethane
- Methyl α-phenethyl ether
- 1-Phenylethyl methyl ether
Comparison: 1-(1-Methoxyethyl)-2-methylbenzene is unique due to the presence of both a methoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The presence of the methoxyethyl group also enhances its solubility in organic solvents, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-3H3 |
InChI Key |
LYVVVJPEYBNSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


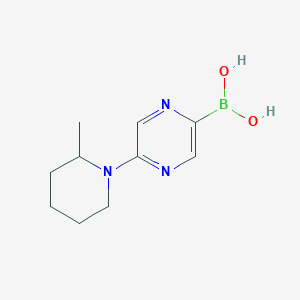


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
